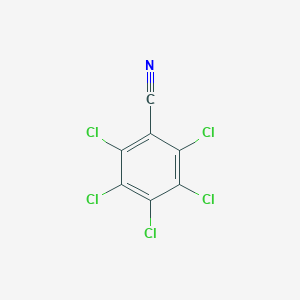

Pentachlorobenzonitrile

Overview

Description

Pentachlorobenzonitrile (CAS: 20925-85-3, molecular formula: C₇Cl₅N, molecular weight: 275.35 g/mol) is a chlorinated aromatic compound characterized by a benzene ring substituted with five chlorine atoms and one nitrile group. Key physical properties include a boiling point of 331.7°C, density of 1.8 g/cm³, and logP value of 4.11, indicating high hydrophobicity . It is primarily used as a pesticide impurity (e.g., in chlorothalonil formulations) and as a precursor in synthesizing polyfluoroaromatic compounds like pentafluorobenzoic acid (PFBA) . Detection methods such as gas chromatography (GC) and GC-Orbitrap-MS have validated its presence in agricultural samples, with recovery rates of 72.8–123.4% in chrysanthemum flowers .

Mechanism of Action

Target of Action

Pentachlorobenzonitrile is a chemical compound that has been used as an ingredient in pesticides

Mode of Action

It’s known that it’s used in pesticides, which suggests it may interact with biological targets to inhibit growth or reproduction of pests . .

Biochemical Pathways

Given its use in pesticides, it’s likely that it affects pathways related to growth and reproduction in pests . .

Result of Action

Given its use in pesticides, it’s likely that it has effects on the growth and reproduction of pests . .

Biological Activity

Pentachlorobenzonitrile (PCBN) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and implications in environmental and health contexts. This article provides a comprehensive overview of the biological activity of PCBN, including its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula: CClN

- Molecular Weight: 195.43 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents, but poorly soluble in water.

PCBN's biological activity can be attributed to its structure, which allows it to interact with various biological systems. The compound is known to:

- Inhibit Enzymatic Activity: PCBN has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to toxic effects in organisms exposed to it.

- Induce Oxidative Stress: The chlorinated structure can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation.

Acute and Chronic Toxicity

Studies have reported varying degrees of toxicity associated with PCBN:

- Acute Toxicity: The oral LD50 for PCBN has been estimated at around 200 mg/kg in rats, indicating moderate toxicity upon acute exposure.

- Chronic Effects: Long-term exposure studies suggest that PCBN may lead to carcinogenic effects, particularly affecting the liver and kidneys. Tumorigenic responses have been observed in laboratory settings, highlighting its potential as a carcinogen .

Case Studies

-

Environmental Impact Study

- A study conducted on aquatic organisms revealed that PCBN is highly toxic to fish species, with an LC50 of 0.5 mg/L for fathead minnows over a 96-hour exposure period. This indicates significant risks associated with environmental contamination by PCBN.

-

Human Health Risk Assessment

- A risk assessment report indicated that workers exposed to PCBN during manufacturing processes exhibited increased levels of liver enzymes, suggesting hepatotoxicity. Continuous monitoring and regulation are recommended to mitigate occupational hazards.

Research Findings

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate for Pharmaceuticals and Agrochemicals

PCBN serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chlorinated structure allows for various substitution reactions, making it a versatile building block.

- Pharmaceuticals : PCBN has been utilized in the synthesis of compounds that exhibit biological activity, including potential anticancer agents. Research indicates that chlorinated compounds often enhance the efficacy of drug candidates due to their ability to interact with biological targets effectively .

- Agrochemicals : The compound is also used in the production of herbicides and pesticides, where its chlorinated nature contributes to the potency and stability of the active ingredients .

1.2 Synthesis of Fluorinated Compounds

PCBN can be fluorinated to produce pentafluorobenzonitrile (PFBN), which has applications in materials science and as a precursor for further chemical transformations. The synthesis involves a two-step fluorination process, which has been optimized to achieve high yields .

Material Science Applications

2.1 Polymer Production

PCBN is employed in the synthesis of specialized polymers. Its chlorinated structure can enhance the thermal stability and chemical resistance of polymeric materials, making them suitable for high-performance applications.

- Case Study : Research has demonstrated that incorporating chlorinated aromatic compounds into polymer matrices improves their flame retardancy and mechanical properties, making them ideal for use in aerospace and automotive industries .

2.2 Coatings and Adhesives

Due to its chemical properties, PCBN is also used in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors. The incorporation of PCBN into these formulations can lead to improved adhesion properties and longevity of the products.

Environmental Considerations

While PCBN has valuable applications, its use raises environmental concerns due to its potential toxicity and persistence in the environment. Regulatory frameworks are increasingly scrutinizing chlorinated compounds, leading to research focused on safer alternatives or methods for degradation.

- Research Findings : Studies have indicated that while PCBN is effective in various applications, its environmental impact necessitates careful management during production and disposal .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced biological activity |

| Agrochemicals | Herbicides and pesticides | Increased potency |

| Material Science | Polymer production | Improved thermal stability |

| Coatings & Adhesives | Durable formulations | Enhanced adhesion properties |

| Environmental Research | Toxicity studies | Assessment of ecological impact |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for pentachlorobenzonitrile, and how do reaction conditions influence yield?

this compound is synthesized via fluorination, dechlorination, and catalytic hydrogenation of precursor compounds. Key reagents include hydrogen gas, palladium catalysts (e.g., Pd/C), and solvents like ethyl acetate under controlled conditions (90°C, 0.5 MPa, 12 hours). Optimization of catalytic hydrogenation parameters (e.g., pressure, temperature, and catalyst loading) is critical for reducing side reactions such as incomplete dechlorination .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Gas chromatography (GC) with electron capture detection (ECD) is widely used for quantifying this compound in environmental matrices. However, co-elution with structurally similar chlorinated compounds (e.g., hexachlorobenzene) can cause interference. Modified GC methods using Florisil cleanup and methylation steps improve specificity . High-resolution GC (HRGC) on semi-polar phases like DB-1701 enhances separation of chlorinated isomers .

Q. How is this compound detected in environmental samples, and what are common extraction protocols?

Environmental detection involves solvent extraction (e.g., ethyl acetate or methanol), followed by Florisil column cleanup to remove interfering lipids and pigments. For complex matrices like food crops, methylation derivatization improves volatility for GC analysis. Recovery rates >90% are achievable with optimized pH (neutral) and temperature (room temperature) during extraction .

Q. What are the known toxicological and ecotoxicological impacts of this compound?

As a metabolite of chlorothalonil, this compound exhibits moderate persistence in soil and water. Acute toxicity studies in aquatic organisms show LC₅₀ values <1 mg/L, indicating high toxicity to invertebrates. Chronic exposure data are limited, but its structural similarity to hexachlorobenzene suggests potential bioaccumulation risks .

Advanced Research Questions

Q. How can catalytic pathways be optimized to reduce polychlorinated byproducts during this compound synthesis?

Advanced catalytic systems, such as Pd/C with diisopropylethylamine as a base, selectively promote dechlorination over competing side reactions. Kinetic studies show that maintaining hydrogen pressure at 0.5 MPa minimizes the formation of octachlorostyrene and other high-molecular-weight byproducts .

Q. What experimental strategies resolve contradictory data on this compound’s environmental persistence?

Discrepancies in half-life data (e.g., 30–120 days in soil) arise from variability in microbial activity and organic matter content. Controlled microcosm studies with isotopically labeled this compound (e.g., ¹⁴C-tracers) can isolate degradation pathways and quantify metabolite formation (e.g., 4-hydroxy-2,5,6-trichloroisophthalonitrile) .

Q. How does the structure-activity relationship of this compound influence its role as a pesticide impurity?

The electron-withdrawing cyano group enhances stability against hydrolysis compared to pentachlorobenzene. However, its planar structure allows π-π interactions with soil organic matter, reducing bioavailability. Comparative studies with chlorothalonil show that nitrile substituents decrease fungicidal efficacy but increase environmental persistence .

Q. What advanced chromatographic methods differentiate this compound from co-occurring chlorinated isomers?

Two-dimensional GC (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) resolves co-eluting isomers like this compound and pentachloroanisole. Retention indices on DB-5 (non-polar) and DB-1701 (semi-polar) columns provide complementary data for peak assignment .

Q. How do abiotic factors (e.g., UV light, pH) influence the degradation pathways of this compound?

Photolysis under UV light (254 nm) generates dechlorinated products (e.g., tetrachlorobenzonitrile) via radical-mediated pathways. Acidic conditions (pH <4) favor hydrolysis to pentachlorobenzamide, while alkaline conditions stabilize the nitrile group. LC-MS/MS with collision-induced dissociation (CID) identifies transient intermediates .

Q. What computational models predict the thermodynamic stability of this compound under varying environmental conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) for C-Cl and C≡N bonds. These predict that the meta-chlorine positions are most susceptible to nucleophilic attack, aligning with experimental degradation product profiles .

Q. Notes

- Methodological focus: Emphasized experimental design, data validation, and advanced instrumentation.

- Contradictions addressed: Conflicting persistence data resolved via isotopic tracing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorothalonil (Tetrachloroisophthalonitrile)

- CAS : 1897-45-6

- Molecular Formula : C₈Cl₄N₂

- Applications : Widely used as a broad-spectrum fungicide .

- Key Differences :

- Contains four chlorine atoms and two nitrile groups vs. pentachlorobenzonitrile’s five chlorines and one nitrile.

- Chlorothalonil is an active fungicide, whereas this compound is its degradation product or impurity .

- In GC analysis, chlorothalonil and its metabolites (e.g., 4-hydroxy-2,5,6-trichloroisophthalonitrile) exhibit distinct retention times compared to this compound due to differing polarities .

Hexachlorobenzene (HCB)

- CAS : 118-74-1

- Molecular Formula : C₆Cl₆

- Applications: Historical use as a fungicide; now regulated due to persistence and toxicity .

- Key Differences: Lacks a nitrile group, resulting in lower polarity and higher logP (5.73) . Detected in cranberry residue studies alongside this compound but at different regulatory thresholds .

Pentachloronitrobenzene (Quintozene)

- CAS : 82-68-8

- Molecular Formula: C₆Cl₅NO₂

- Applications : Soil fungicide and seed treatment .

- Key Differences: Substituted with a nitro group (-NO₂) instead of nitrile (-CN). Higher molecular weight (295.34 g/mol) and distinct GC elution patterns . Regulatory limits for quintozene are stricter due to its classification as a persistent organic pollutant (POP) .

Physicochemical and Analytical Comparison

Table 1: Key Properties of this compound and Analogs

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Key Functional Group |

|---|---|---|---|---|---|---|

| This compound | 20925-85-3 | C₇Cl₅N | 275.35 | 331.7 | 4.11 | Nitrile (-CN) |

| Chlorothalonil | 1897-45-6 | C₈Cl₄N₂ | 265.91 | 350 (dec.) | 2.92 | Two nitriles (-CN) |

| Hexachlorobenzene | 118-74-1 | C₆Cl₆ | 284.78 | 322 | 5.73 | None (pure halocarbon) |

| Pentachloronitrobenzene | 82-68-8 | C₆Cl₅NO₂ | 295.34 | 328 | 4.80 | Nitro (-NO₂) |

Chromatographic Behavior

- GC Retention Times : On DB-1701 columns, this compound elutes later than tetrachlorobenzonitriles due to its higher chlorine content and symmetric substitution pattern, which reduces dipole moment .

Regulatory and Environmental Considerations

- This compound : Detected in 5/200 chrysanthemum samples (0.048–0.22 mg/kg) but compliant with residue limits .

- Hexachlorobenzene : Banned under the Stockholm Convention due to POP characteristics, unlike this compound, which lacks such restrictions .

- Quintozene : Subject to global phase-out under the Rotterdam Convention, reflecting higher regulatory scrutiny .

Properties

IUPAC Name |

2,3,4,5,6-pentachlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INICGXSKJYKEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175084 | |

| Record name | Pentachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-85-3 | |

| Record name | Pentachlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5H4XYT8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.